molecular formula C58H40 B14259404 Octaphenylnaphthalene CAS No. 174357-75-6

Octaphenylnaphthalene

Cat. No.: B14259404
CAS No.: 174357-75-6
M. Wt: 736.9 g/mol
InChI Key: IBYAYFUJJISTAA-UHFFFAOYSA-N
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Description

Octaphenylnaphthalene is a polycyclic aromatic hydrocarbon characterized by the presence of eight phenyl groups attached to a naphthalene core. This compound is known for its unique structural properties, which result in significant steric hindrance and distortion from planarity. These features make it an interesting subject of study in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

Octaphenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .

Comparison with Similar Compounds

Uniqueness: Octaphenylnaphthalene is unique due to its specific arrangement of phenyl groups around the naphthalene core, which results in distinct steric and electronic properties. This makes it a valuable compound for studying the effects of extensive phenyl substitution on polycyclic aromatic hydrocarbons .

Properties

CAS No.

174357-75-6

Molecular Formula

C58H40

Molecular Weight

736.9 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis-phenylnaphthalene

InChI

InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H

InChI Key

IBYAYFUJJISTAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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